

# Application Notes: Flow Cytometry Analysis of Immune Cells Following **Avadomide** Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Avadomide** (CC-122) is a novel cereblon E3 ligase modulator (CELMoD®) with potent immunomodulatory and anti-tumor activities.[1][2] Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors results in a cascade of downstream effects, including direct apoptosis of malignant B cells and significant modulation of the immune system, particularly the activation of T cells and Natural Killer (NK) cells.[1][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of **Avadomide** on various immune cell populations. It allows for the precise identification, enumeration, and characterization of immune cell subsets from peripheral blood and tumor tissue, providing critical insights into the drug's in vivo mechanism of action. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells in response to **Avadomide** treatment.

## **Mechanism of Action and Immunomodulatory Effects**



**Avadomide**'s primary immunomodulatory effects are driven by the degradation of Ikaros and Aiolos in immune cells. In T cells, this leads to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), enhanced T cell proliferation, and a shift towards a more activated phenotype.[1][4] **Avadomide** has also been shown to activate NK cells, enhancing their cytotoxic potential against tumor cells.[1] Furthermore, **Avadomide** treatment can alter the tumor microenvironment, leading to increased infiltration of effector immune cells.[1]

A key pharmacodynamic biomarker for **Avadomide** activity is the degradation of Aiolos in peripheral blood B and T lymphocytes, which can be quantified using intracellular flow cytometry.[1][5]

## Quantitative Analysis of Immune Cell Modulation by Avadomide

The following tables summarize quantitative data on the effects of **Avadomide** on various immune cell populations, as determined by flow cytometry in clinical studies.

Table 1: Pharmacodynamic Effect of **Avadomide** on Aiolos Protein Levels in Peripheral Blood Lymphocytes[1][5]

| Cell Type     | Timepoint         | Median Reduction in<br>Aiolos |
|---------------|-------------------|-------------------------------|
| CD19+ B Cells | 5 hours post-dose | -59%                          |
| CD3+ T Cells  | 5 hours post-dose | -45%                          |

Table 2: Changes in Peripheral T Cell Subsets After Avadomide Treatment[1][6]

| T Cell Subset (CD8+)     | Timepoint       | Median Change from<br>Baseline |
|--------------------------|-----------------|--------------------------------|
| Naïve (CD45RA+/CD45RO-)  | Cycle 1, Day 15 | -30%                           |
| Memory (CD45RA-/CD45RO+) | Cycle 1, Day 15 | +214%                          |
| Activated (HLA-DR+)      | Cycle 1, Day 15 | +111%                          |



Table 3: Changes in Peripheral Regulatory T Cells After **Avadomide** Treatment[1]

| T Cell Subset                                             | Timepoint       | Median Change from<br>Baseline |
|-----------------------------------------------------------|-----------------|--------------------------------|
| Regulatory T cells (Tregs) (CD3+CD4+CD25+CD127-/loFoxP3+) | Cycle 1, Day 22 | +300% (threefold increase)     |

Table 4: Modulation of the Tumor Microenvironment by **Avadomide**[1]

| Immune Cell Infiltrate        | Median Change in Infiltration |
|-------------------------------|-------------------------------|
| CD3+ T Cells                  | +360%                         |
| CD8+ T Cells                  | +924%                         |
| CD3+FOXP3+ Regulatory T cells | +321%                         |
| CD163+ Macrophages            | +407%                         |
| CD11c+ Dendritic Cells        | +45%                          |
| B Cells                       | -38%                          |

## Visualizing the Impact of Avadomide Signaling Pathway





#### Click to download full resolution via product page

Caption: **Avadomide** binds to Cereblon, leading to the degradation of Ikaros and Aiolos, resulting in immune cell activation and tumor cell apoptosis.

### **Experimental Workflow**





Flow Cytometry Workflow for Avadomide Immune Monitoring

Click to download full resolution via product page

Results Interpretation



Caption: A generalized workflow for the flow cytometric analysis of immune cells following **Avadomide** treatment.

## **Experimental Protocols**

## Protocol 1: Immunophenotyping of T Cell Subsets in Human Peripheral Blood

This protocol outlines the procedure for identifying and quantifying major T cell subsets and their activation status in peripheral blood mononuclear cells (PBMCs).

- 1. Materials and Reagents:
- Phosphate-buffered saline (PBS)
- Ficoll-Paque PLUS
- Fetal Bovine Serum (FBS)
- Flow Cytometry Staining Buffer (PBS + 2% FBS)
- Human TruStain FcX™ (Fc block)
- Live/Dead Fixable Viability Dye
- Antibody Panel 1 (see Table 5)
- Fixation/Permeabilization Buffer
- · Intracellular Staining Buffer
- Anti-human Aiolos antibody
- 5 mL polystyrene round-bottom tubes
- Flow cytometer

Table 5: Antibody Panel for T Cell Analysis



| Target    | Fluorochrome      | Clone     | Purpose                    |
|-----------|-------------------|-----------|----------------------------|
| CD3       | BUV395            | UCHT1     | Pan T cell marker          |
| CD4       | BUV496            | SK3       | Helper T cell marker       |
| CD8       | APC-H7            | SK1       | Cytotoxic T cell<br>marker |
| CD45RA    | PE-Cy7            | HI100     | Naïve T cell marker        |
| CD45RO    | BV786             | UCHL1     | Memory T cell marker       |
| HLA-DR    | PerCP-Cy5.5       | G46-6     | Activation marker          |
| CD25      | PE                | M-A251    | Activation/Treg marker     |
| CD127     | BV605             | A019D5    | Treg marker                |
| PD-1      | BB700             | EH12.2H7  | Exhaustion marker          |
| Aiolos    | AF647             | O-21      | Pharmacodynamic<br>marker  |
| Live/Dead | e.g., Zombie Aqua | Viability |                            |

#### 2. Procedure:

- PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
- Cell Staining: a. Resuspend 1 x 10<sup>6</sup> PBMCs in 50 μL of Flow Cytometry Staining Buffer. b. Add Fc block and incubate for 10 minutes at room temperature. c. Add the live/dead viability dye and incubate for 15 minutes at room temperature, protected from light. d. Wash cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. e. Add the surface antibody cocktail (CD3, CD4, CD8, CD45RA, CD45RO, HLA-DR, CD25, CD127, PD-1) and incubate for 20 minutes at 4°C in the dark. f. Wash cells twice with staining buffer.
- Intracellular Staining for Aiolos: a. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. b. Add the anti-



Aiolos antibody and incubate for 30 minutes at 4°C in the dark. c. Wash cells with permeabilization buffer.

- Data Acquisition: Resuspend cells in 300  $\mu$ L of staining buffer and acquire on a calibrated flow cytometer. Collect a minimum of 100,000 events in the lymphocyte gate.
- Gating Strategy: a. Gate on single cells using FSC-A vs FSC-H. b. Gate on live cells using the viability dye. c. Gate on lymphocytes based on FSC-A and SSC-A. d. From the lymphocyte gate, identify CD3+ T cells. e. Within the CD3+ population, delineate CD4+ and CD8+ subsets. f. Analyze the expression of CD45RA, CD45RO, and HLA-DR on CD4+ and CD8+ T cells to identify naïve, memory, and activated populations. g. Identify Tregs as CD4+CD25+CD127-/lo. h. Quantify Aiolos expression within CD4+ and CD8+ T cells.

## **Protocol 2: Analysis of NK Cell Activation**

This protocol is designed to assess the activation status of Natural Killer (NK) cells.

- 1. Materials and Reagents:
- Same as Protocol 1, with the following modifications:
- Antibody Panel 2 (see Table 6)
- Anti-human Granzyme B antibody

Table 6: Antibody Panel for NK Cell Analysis

| Target     | Fluorochrome      | Clone     | Purpose               |
|------------|-------------------|-----------|-----------------------|
| CD3        | BUV395            | UCHT1     | T cell exclusion      |
| CD56       | PE-Cy7            | B159      | Pan NK cell marker    |
| CD16       | BV786             | 3G8       | Mature NK cell marker |
| NKG2D      | PE                | 1D11      | Activating receptor   |
| Granzyme B | AF647             | GB11      | Cytotoxicity marker   |
| Live/Dead  | e.g., Zombie Aqua | Viability |                       |



#### 2. Procedure:

- Follow steps 1 and 2 from Protocol 1, using the NK cell surface antibody panel (CD3, CD56, CD16, NKG2D).
- Intracellular Staining for Granzyme B: a. Follow the same fixation and permeabilization steps as in Protocol 1. b. Add the anti-Granzyme B antibody and incubate for 30 minutes at 4°C in the dark. c. Wash cells with permeabilization buffer.
- Data Acquisition: Acquire samples on a flow cytometer.
- Gating Strategy: a. Gate on single, live lymphocytes as in Protocol 1. b. Identify NK cells as CD3-CD56+. c. Further delineate NK cell subsets based on CD16 expression (CD56dimCD16+ and CD56brightCD16-/dim). d. Analyze the expression of the activation marker NKG2D and the cytotoxic molecule Granzyme B on the total NK cell population and its subsets.

## **Protocol 3: B Cell Subset Analysis**

This protocol is for the identification and enumeration of different B cell developmental stages in peripheral blood.

- 1. Materials and Reagents:
- Same as Protocol 1, with the following modifications:
- Antibody Panel 3 (see Table 7)

Table 7: Antibody Panel for B Cell Subset Analysis



| Target    | Fluorochrome      | Clone     | Purpose                                    |
|-----------|-------------------|-----------|--------------------------------------------|
| CD19      | BUV395            | HIB19     | Pan B cell marker                          |
| CD20      | APC-H7            | 2H7       | Mature B cell marker                       |
| CD27      | PE-Cy7            | M-T271    | Memory B cell marker                       |
| IgD       | BV786             | IA6-2     | Naïve/Memory B cell<br>marker              |
| IgM       | PerCP-Cy5.5       | G20-127   | Naïve/Transitional B cell marker           |
| CD38      | PE                | HIT2      | Plasmablast/Transitio<br>nal B cell marker |
| Aiolos    | AF647             | O-21      | Pharmacodynamic<br>marker                  |
| Live/Dead | e.g., Zombie Aqua | Viability |                                            |

#### 2. Procedure:

- Follow steps 1 and 2 from Protocol 1, using the B cell surface antibody panel (CD19, CD20, CD27, IgD, IgM, CD38).
- Intracellular Staining for Aiolos: Follow the same procedure as in Protocol 1.
- Data Acquisition: Acquire samples on a flow cytometer.
- Gating Strategy: a. Gate on single, live lymphocytes. b. Identify B cells as CD19+. c. Within the CD19+ population, identify subsets based on the differential expression of IgD and CD27:
  - Naïve B cells: IgD+CD27-
  - Memory B cells: CD27+
  - Switched memory B cells: IgD-CD27+
  - Non-switched memory B cells: IgD+CD27+ d. Identify transitional B cells as
     CD19+CD38highIgMhigh and plasmablasts as CD19+CD38highIgM-. e. Quantify Aiolos expression within the total CD19+ B cell population and its subsets.



### References

- 1. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Avadomide plus obinutuzumab in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (CC-122-NHL-001): a multicentre, dose escalation and expansion phase 1 study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triggering interferon signaling in T cells with avadomide sensitizes CLL to anti-PD-L1/PD-1 immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of Immune Cells Following Avadomide Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662804#flow-cytometry-analysis-of-immune-cells-after-avadomide-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com